4-Amino-5-chloro-2-ethoxybenzoic acid

Catalog No.
S681760
CAS No.
108282-38-8
M.F
C9H10ClNO3
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-chloro-2-ethoxybenzoic acid

CAS Number

108282-38-8

Product Name

4-Amino-5-chloro-2-ethoxybenzoic acid

IUPAC Name

4-amino-5-chloro-2-ethoxybenzoic acid

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)

InChI Key

XWGYOMHQGQZRLC-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)N

Organic Synthesis

Field: Organic Synthesis

Methods: Organic synthesis processes involving this compound often require controlled conditions, such as inert atmospheres and specific temperatures.

Results: The synthesis yields have been reported to be consistent, with the compound serving as a reliable starting material for further chemical reactions .

Analytical Chemistry

Field: Analytical Chemistry

Methods: Analytical methods include spectroscopy and chromatography to determine the compound’s characteristics.

Results: The compound has been used to calibrate instruments and validate analytical methods, ensuring accuracy and precision in measurements .

Materials Science

Field: Materials Science

Methods: It’s incorporated into polymers and other materials to alter their properties, such as increasing resistance to chemicals or changing electrical conductivity.

Environmental Science

Field: Environmental Science

Methods: Environmental testing involves assessing the compound’s stability and breakdown under various conditions.

Results: Research has indicated that the compound has a specific rate of degradation in environmental samples, with implications for its long-term environmental presence .

Chemical Synthesis

Field: Chemical Synthesis

Methods: Synthesis often involves reactions under reflux conditions with precise temperature control to ensure product stability.

Results: The synthesized products exhibit desired properties and high yields, indicating the compound’s effectiveness as a reactant .

Medicinal Chemistry

Field: Medicinal Chemistry

Methods: The compound is incorporated into larger molecular structures, with its reactivity being a key factor in the design process.

Results: Drug candidates developed using this compound have shown promising biological activity in preliminary tests .

Polymer Science

Field: Polymer Science

Methods: It is grafted onto polymer chains through various chemical processes, altering the material’s characteristics.

Results: Modified polymers demonstrate improved performance, such as increased thermal stability or altered electrical properties .

Nanotechnology

Field: Nanotechnology

Methods: Nanostructures are synthesized using the compound as a precursor, employing techniques like self-assembly and templating.

Results: The resulting nanostructures show potential in applications like drug delivery and electronics .

Agricultural Chemistry

Field: Agricultural Chemistry

Methods: The compound is tested for its efficacy and safety in agricultural settings, often in combination with other chemicals.

Results: Preliminary studies suggest that it could lead to more effective and environmentally friendly agricultural products .

Food Chemistry

Field: Food Chemistry

Methods: The compound is added to food samples to test its preservative effects and interactions with food components.

Results: Tests indicate that it may help in extending the shelf life of certain food products without compromising safety .

4-Amino-5-chloro-2-ethoxybenzoic acid is an aromatic compound with the molecular formula C₉H₁₀ClNO₃. It features a benzoic acid structure with an amino group (-NH₂), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃) attached to the benzene ring. This compound is classified under the category of substituted benzoic acids and is known for its potential applications in pharmaceuticals and organic synthesis.

Due to the lack of specific information on 4-ACEBA, it's important to consider potential hazards associated with similar aromatic carboxylic acids. These may include:

  • Skin and eye irritation: The amino group can cause irritation upon contact.
  • Dust inhalation: Inhalation of dust particles may irritate the respiratory system.
  • Unknown toxicity: Without specific studies, potential toxicological effects are unclear.

The chemical reactivity of 4-amino-5-chloro-2-ethoxybenzoic acid primarily involves the following types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is crucial for synthesizing derivatives that may exhibit different biological activities .
  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives with potentially enhanced properties.
  • Reduction Reactions: The nitro or carbonyl groups, if present in related compounds, can undergo reduction to form amines or alcohols, respectively.

4-Amino-5-chloro-2-ethoxybenzoic acid has shown various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth, making them candidates for antibiotic development.
  • Anti-inflammatory Effects: Some derivatives have demonstrated potential in reducing inflammation, which could be beneficial in treating conditions like arthritis.
  • Analgesic Activity: Research indicates that certain analogs may possess pain-relieving properties, contributing to their therapeutic potential.

Several synthetic routes have been developed for 4-amino-5-chloro-2-ethoxybenzoic acid, including:

  • Direct Alkylation: Starting from 4-amino-5-chloro-2-methoxybenzoic acid, alkylation with ethyl iodide can yield the desired ethoxy derivative.
  • Hydrolysis of Esters: Ethyl esters of related compounds can be hydrolyzed to obtain the acid form.
  • Substitution Reactions: Utilizing nucleophilic substitution on chloro derivatives allows for the introduction of the ethoxy group .

The applications of 4-amino-5-chloro-2-ethoxybenzoic acid are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections and inflammatory diseases.
  • Research Chemicals: This compound is utilized in laboratories for research purposes, including studies on structure-activity relationships.
  • Agricultural Chemicals: Potential applications in agrochemicals have been explored due to its biological activity against pests and pathogens.

Interaction studies involving 4-amino-5-chloro-2-ethoxybenzoic acid focus on its binding affinity to biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding: Investigations into its interaction with receptors suggest potential roles in modulating physiological responses.

Several compounds share structural similarities with 4-amino-5-chloro-2-ethoxybenzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Amino-5-chloro-2-methoxybenzoic acidMethoxy instead of ethoxyExhibits different solubility and reactivity
4-Amino-benzoic acidLacks halogen substitutionCommonly used as a precursor in dye synthesis
5-Chloro-2-hydroxybenzoic acidHydroxy group instead of aminoKnown for its use as a food preservative
3-Amino-4-chlorobenzoic acidDifferent positioning of amino groupDisplays distinct pharmacological properties

The uniqueness of 4-amino-5-chloro-2-ethoxybenzoic acid lies in its specific combination of functional groups, which imparts distinct biological activities and synthetic utility compared to these similar compounds.

XLogP3

1.6

Other CAS

108282-38-8

Wikipedia

2-Ethoxy-4-amino-5-chlorobenzoic acid

Dates

Modify: 2023-08-15

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